molecular formula C24H28N2O3S B2492139 1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone CAS No. 850932-74-0

1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone

Cat. No. B2492139
CAS RN: 850932-74-0
M. Wt: 424.56
InChI Key: LXYNVUCINKRXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone, also known as AZ-ILS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research.

Scientific Research Applications

Analysis of Azepane Isomers

Researchers in Tokyo conducted a survey of unregulated drugs, identifying two new compounds, including an azepane isomer of AM-2233 and an inhibitor of fatty acid amide hydrolase, known as URB597. They employed various chromatographic and spectroscopic methods for identification and developed a liquid chromatography method with ultraviolet detection for quantitation of these compounds in commercial products (Nakajima et al., 2012).

Rhodozepinone: Antitrypanosomal Azepino-diindole Alkaloid

Rhodozepinone, an azepino-diindole alkaloid along with five other compounds, was isolated from the marine sponge-derived bacterium Rhodococcus sp. UA13. This compound demonstrated significant antibacterial and antitrypanosomal activities, highlighting the potential of sponge-derived actinomycetes as a source of bioactive natural products for drug discovery (Elsayed et al., 2017).

Biologically Active Conformation of GB-115

A study on the biologically active conformation of GB-115, a cholecystokinin-4 retro dipeptide analogue with anxiolytic activity, revealed the β-turn type II as the active conformation. This insight was obtained through 1H NMR spectroscopy and the study of sterically restricted analogues, contributing to the understanding of structure-activity relationships in these compounds (Gudasheva et al., 2013).

Antileishmanial Activity of Indole Derivatives

N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones were synthesized and screened for antileishmanial activity. The transformation from methyleneamines to azetidin-2-ones resulted in a marked improvement in anti-parasitic activity, underscoring the therapeutic potential of these derivatives (Singh et al., 2012).

properties

IUPAC Name

1-(azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-19-10-4-5-11-20(19)16-26-17-23(21-12-6-7-13-22(21)26)30(28,29)18-24(27)25-14-8-2-3-9-15-25/h4-7,10-13,17H,2-3,8-9,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYNVUCINKRXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone

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